molecular formula C16H16FN3O3S B2994695 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-41-3

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2994695
CAS No.: 897481-41-3
M. Wt: 349.38
InChI Key: RSYVNBHVNSJFRO-UHFFFAOYSA-N
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Description

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in pharmacological and medicinal chemistry research. It features a molecular framework common to compounds investigated for central nervous system (CNS) disorders and oncology. The structure combines a fluorobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a dihydrodioxin group. This specific architecture suggests potential for high-affinity interactions with key biological targets. Compounds with similar benzothiazole-piperazine scaffolds have been identified as dopamine receptor antagonists and serotonin receptor agonists, indicating potential application in the research of antipsychotic agents . Furthermore, research into related molecules highlights the importance of the benzo[d]thiazol-2-yl)piperazin-1-yl)methanone structure in scientific investigations . Concurrently, other piperazine-containing compounds are being explored for their role in cancer biology, particularly through mechanisms involving 5-hydroxytryptamine (serotonin) receptors, pointing to a potential research avenue in oncology, such as in breast cancer studies . This reagent is intended for research purposes to help scientists further elucidate complex receptor interactions and cellular pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-11-2-1-3-13-14(11)18-16(24-13)20-6-4-19(5-7-20)15(21)12-10-22-8-9-23-12/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVNBHVNSJFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer properties and interactions with biological targets.

Structural Characteristics

The compound features a unique combination of a dioxin ring and a fluorobenzo[d]thiazole moiety linked to a piperazine group. This structural arrangement is believed to enhance its pharmacological profile by improving solubility and targeting specific biological pathways more effectively.

Structural Feature Description
Dioxin Ring A fused ring system that may contribute to the compound's reactivity and biological interactions.
Fluorobenzo[d]thiazole A heterocyclic aromatic compound known for its diverse biological activities, including anticancer properties.
Piperazine Group A cyclic amine that can enhance binding affinity with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the functional groups present in the final product. The synthetic pathway includes:

  • Formation of the dioxin structure.
  • Introduction of the fluorobenzo[d]thiazole moiety.
  • Coupling with the piperazine derivative.

This method ensures high purity and yields of the target compound, which is essential for subsequent biological testing.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. The unique combination of functional groups in this compound suggests it may possess similar properties.

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Compounds similar to this one have demonstrated the ability to inhibit the growth of various cancer cell lines.
  • Induction of Apoptosis : Some derivatives have been observed to induce programmed cell death in malignant cells.
  • Targeting Specific Pathways : The interaction with specific receptors or enzymes involved in tumorigenesis has been noted.

Case Studies

Several studies highlight the potential of related compounds in cancer therapy:

  • Study on Anticancer Activity : A compound structurally related to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models.
    • Methodology : Cell viability assays and xenograft models were utilized to assess efficacy.
    • Results : The compound showed an IC50 value indicating potent activity against specific cancer cell lines.
  • Mechanistic Studies : Research involving binding affinity studies revealed that this class of compounds interacts with key proteins involved in cell signaling pathways associated with cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations and Their Implications

The compound’s structural analogues differ in substituents on the piperazine ring, aromatic systems, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name / ID Aromatic System (Site E) Piperazine Substituent (Site D) Key Functional Groups Pharmacological Notes
Target Compound 5,6-Dihydro-1,4-dioxin 4-Fluorobenzo[d]thiazol-2-yl Methanone bridge Potential CNS activity (inferred)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Thiophene 4-(Trifluoromethyl)phenyl Methanone bridge Enhanced lipophilicity (CF3 group)
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone 2,3-Dihydro-1,4-benzodioxin 4-Amino-6,7-dimethoxyquinazolin-2-yl Methanone bridge Kinase inhibition (quinazoline moiety)
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Imidazo[2,1-b]thiazole Acetyl Ethanone linker Improved metabolic stability (acetyl group)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline 6-Methylbenzo[d]thiazole Hydrazine-derived linker Antitumor/antidepressant activity

Functional Group Analysis

  • Methanone vs. Ethanone Linkers: The target compound’s methanone bridge (C=O) provides rigidity compared to the ethanone linker in ’s imidazothiazole derivative. Rigid structures may enhance receptor binding specificity but reduce conformational flexibility .
  • Fluorine vs.
  • Piperazine Modifications : Acetylation of the piperazine nitrogen () may improve solubility and metabolic stability, whereas the unmodified piperazine in the target compound could enhance hydrogen-bonding interactions with biological targets .

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